molecular formula C22H16 B14344885 1,1'-(Ethene-1,2-diyl)diazulene CAS No. 94132-18-0

1,1'-(Ethene-1,2-diyl)diazulene

Cat. No.: B14344885
CAS No.: 94132-18-0
M. Wt: 280.4 g/mol
InChI Key: AWIHACLPIMKXFT-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected via an ethene bridge. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon. The ethene bridge introduces a degree of unsaturation, making the compound interesting for various chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.

    Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.

    Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.

Molecular Targets and Pathways:

    Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.

    Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.

    DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.

Comparison with Similar Compounds

    1,1’-(Ethene-1,2-diyl)dibenzene: Similar structure but with benzene rings instead of azulene.

    1,1’-(Ethane-1,2-diyl)diazulene: Saturated version of the compound.

    Azulene Derivatives: Various substituted azulenes with different functional groups.

Uniqueness: 1,1’-(Ethene-1,2-diyl)diazulene stands out due to the presence of the ethene bridge, which introduces unique electronic properties and reactivity compared to its saturated or benzene analogs

Properties

CAS No.

94132-18-0

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2-azulen-1-ylethenyl)azulene

InChI

InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H

InChI Key

AWIHACLPIMKXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3

Origin of Product

United States

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